molecular formula C18H18Br2N2OS B2551387 (4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone CAS No. 1164557-05-4

(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone

Cat. No. B2551387
M. Wt: 470.22
InChI Key: UNPQSXMZLBAXOL-QPJJXVBHSA-N
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Description

“(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone” is a chemical compound with the molecular formula C18H18Br2N2OS . Its molecular weight is 470.22132 .

Scientific Research Applications

Synthesis and Biological Activity

A study by Nagaraj, Srinivas, and Rao (2018) explored the synthesis of novel triazole analogues of piperazine, which are structurally related to the chemical . These compounds were evaluated for their antibacterial activity against several human pathogenic bacteria, with some derivatives showing significant inhibition of bacterial growth, suggesting potential development as antibacterial agents (A. Nagaraj, S. Srinivas, & G. N. Rao, 2018).

Enzyme Inhibitory Activity

Another study conducted by Hussain et al. (2017) focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which demonstrated good enzyme inhibitory activity. Specifically, one compound exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's (G. Hussain et al., 2017).

Alzheimer's Disease Therapy Exploration

Hassan et al. (2018) synthesized a series of multifunctional amides, including a derivative structurally similar to the query compound, showing moderate enzyme inhibitory potentials and mild cytotoxicity. This study highlights the potential of such compounds in developing new therapeutic agents for Alzheimer's disease, based on their enzyme inhibition activity and hemolytic profiles (Mubashir Hassan et al., 2018).

Novel Synthesis Approaches

Research by Largeron and Fleury (1998) explored an electrochemical method for synthesizing novel 8-amino-1,4-benzoxazine derivatives, starting from a related compound. These derivatives possess anti-stress oxidative properties, demonstrating the versatility of electrochemical approaches in creating pharmacologically relevant molecules (M. Largeron & M. Fleury, 1998).

Structural Analysis and Drug Development

Finally, a study on the crystal structure of a (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone adduct by Revathi et al. (2015) underscores the importance of crystallographic analysis in understanding the molecular geometry and potential interactions of compounds, which is crucial for the rational design of new drugs (B. Revathi et al., 2015).

properties

IUPAC Name

(4,5-dibromothiophen-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2N2OS/c19-15-13-16(24-17(15)20)18(23)22-11-9-21(10-12-22)8-4-7-14-5-2-1-3-6-14/h1-7,13H,8-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPQSXMZLBAXOL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone

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